molecular formula C18H21NO3 B5823929 N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1,3-benzodioxole-5-carboxamide

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B5823929
M. Wt: 299.4 g/mol
InChI Key: NFZLOAQFDKFCQT-UHFFFAOYSA-N
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Description

N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1,3-benzodioxole-5-carboxamide: is a complex organic compound characterized by its unique tricyclic structure fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tricyclic core, which can be achieved through a Diels-Alder reaction followed by a series of functional group transformations. The benzodioxole moiety is then introduced via a coupling reaction, and the final carboxamide group is formed through amidation.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride) are employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its rigid structure and functional groups.

Industry: In the industrial sector, the compound is explored for its potential use in the production of high-performance polymers and advanced materials.

Mechanism of Action

The mechanism by which N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1,3-benzodioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The tricyclic core provides a rigid scaffold that can fit into enzyme active sites or receptor binding pockets, while the benzodioxole and carboxamide groups participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways.

Comparison with Similar Compounds

  • N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzenesulfonamide
  • N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide hydrochloride

Comparison: Compared to its analogs, N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics or interactions with biological targets.

Properties

IUPAC Name

N-(2-adamantyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-18(12-1-2-15-16(8-12)22-9-21-15)19-17-13-4-10-3-11(6-13)7-14(17)5-10/h1-2,8,10-11,13-14,17H,3-7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZLOAQFDKFCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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